Iodohippurate sodium I 123
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56254-07-0 |
|---|---|
Molecular Formula |
C9H7INNaO3 |
Molecular Weight |
323.05 g/mol |
IUPAC Name |
sodium;2-[(2-(123I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-4; |
InChI Key |
XYITYKDGJLHYPW-TWDNZPFZSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[123I].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Other CAS No. |
56254-07-0 |
Origin of Product |
United States |
Radionuclide Production and Radiolabeling Methodologies for Iodohippurate Sodium I 123
Cyclotron-Based Production of Iodine-123
The production of Iodine-123 (I-123) is primarily accomplished using cyclotrons, which are particle accelerators that bombard specific target materials with high-energy particles to induce nuclear reactions. nih.gov The choice of target material and the specific nuclear reaction pathway are critical factors that determine the yield and purity of the resulting I-123. nih.gov
Nuclear Reaction Pathways and Target Material Selection
Various nuclear reactions can be employed to produce I-123. The selection of the target material, such as Xenon-124 or Tellurium-123, and the bombarding particle dictates the specific reaction pathway.
Xenon-124 Targets:
A prevalent method for I-123 production involves the proton bombardment of highly enriched Xenon-124 (¹²⁴Xe) gas. nih.govscispace.com This process can proceed through two main indirect pathways:
¹²⁴Xe(p,pn)¹²³Xe → ¹²³I: In this reaction, a proton strikes a ¹²⁴Xe nucleus, causing the ejection of a proton and a neutron, which forms Xenon-123 (¹²³Xe). wikipedia.org
¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I: Alternatively, the proton bombardment can lead to the emission of two neutrons, producing Cesium-123 (¹²³Cs), which then decays to ¹²³Xe. wikipedia.orgradiacode.com
The resulting ¹²³Xe, which has a half-life of 2.1 hours, subsequently decays into I-123. news-medical.net This indirect production route is favored for achieving high product purity. news-medical.net The gaseous nature of xenon allows for its separation from the irradiated target before it decays, minimizing contamination. scispace.comnews-medical.net
Tellurium Targets:
Another established method is the proton bombardment of tellurium (Te) targets. news-medical.net Several isotopes of tellurium can be used, each with a specific reaction:
¹²³Te(p,n)¹²³I: This direct reaction involves bombarding an enriched Tellurium-123 target with protons to produce I-123. wikipedia.orgasme.org
¹²⁴Te(p,2n)¹²³I: Using an enriched Tellurium-124 target, this reaction also directly yields I-123. google.comsnmjournals.org
¹²²Te(d,n)¹²³I: This reaction utilizes deuterons to bombard a Tellurium-122 target. osti.gov
Indirect routes using Tellurium: Reactions such as ¹²²Te(α,3n)¹²³Xe and ¹²²Te(³He,2n)¹²³Xe can also be used, where the resulting ¹²³Xe decays to I-123. nasa.gov
While the use of tellurium targets can offer higher yields due to a larger reaction cross-section, it can also lead to the production of undesirable radioiodine isotopes, such as Iodine-124. nih.govmdpi.com
Interactive Data Table: Comparison of I-123 Production Reactions
| Target Material | Reaction | Bombarding Particle | Production Route | Key Characteristics |
| Xenon-124 | ¹²⁴Xe(p,pn)¹²³Xe | Proton | Indirect | High purity product |
| Xenon-124 | ¹²⁴Xe(p,2n)¹²³Cs | Proton | Indirect | High purity product |
| Tellurium-123 | ¹²³Te(p,n)¹²³I | Proton | Direct | Potential for higher yield, but also impurities |
| Tellurium-124 | ¹²⁴Te(p,2n)¹²³I | Proton | Direct | Commonly used direct route |
| Tellurium-122 | ¹²²Te(d,n)¹²³I | Deuteron | Direct | Alternative to proton bombardment |
Strategies for Maximizing Isotopic Purity of Iodine-123
Achieving high isotopic purity is paramount for the clinical utility of I-123, as contaminants can degrade image quality and increase the radiation dose to the patient. osti.govnasa.gov
The primary radioisotopic contaminant of concern is Iodine-124 (I-124). osti.gov When producing I-123 from tellurium targets, the ¹²⁴Te(p,n)¹²⁴I reaction can occur simultaneously with the desired ¹²⁴Te(p,2n)¹²³I reaction, leading to I-124 contamination. osti.govmdpi.com
Several strategies are employed to minimize these impurities:
Indirect Production via Xenon-123: As previously mentioned, the production of I-123 through the decay of ¹²³Xe is a highly effective method for achieving high purity. news-medical.netnasa.gov The gaseous ¹²³Xe can be separated from other potential radioiodine contaminants before it decays to I-123. This method can yield a radiochemical purity greater than 99.9%. nasa.gov
Use of Highly Enriched Target Materials: Utilizing target materials with a high isotopic enrichment, such as >99% enriched ¹²⁴Te, is crucial to minimize unwanted side reactions that produce isotopic impurities. mdpi.com
Control of Proton Beam Energy: The energy of the proton beam can be carefully controlled to favor the nuclear reaction that produces I-123 while minimizing those that create impurities. osti.govmdpi.com For instance, in the bombardment of ¹²⁴Te, using a proton energy higher than approximately 20 MeV can help to reduce the production of I-124. scispace.comosti.gov
Target Thickness and Degraders: The thickness of the target material can be optimized, and energy-degrading foils (e.g., aluminum) can be used to control the exit energy of the proton beam, further refining the production process to reduce impurities. mdpi.com
Optimization of Radiochemical Yields in Production Processes
Maximizing the radiochemical yield is a key objective in the production of I-123 to ensure a sufficient supply for medical applications. Several factors influence the yield:
Irradiation Parameters: The proton beam energy, current, and duration of irradiation are critical parameters that must be optimized. mdpi.com
Target Design and Cooling: The design of the target is crucial for efficient production. For gaseous targets like xenon, specialized target chambers are used. nih.gov For solid targets like tellurium, the material may be pressed into a backing foil. snmjournals.org Effective cooling of the target is essential to prevent overheating during bombardment. asme.org
Target Thickness: The thickness of the target material must be carefully calculated and prepared. An optimal thickness ensures that the proton beam's energy is deposited effectively to maximize the desired nuclear reaction. Incorrect target thickness can lead to significantly lower yields.
Separation and Purification Efficiency: The efficiency of the chemical processes used to separate and purify the I-123 from the target material and any byproducts directly impacts the final yield. osti.gov
Radiochemical Synthesis of Iodohippurate Sodium I 123
Once high-purity I-123 is produced, it is used to label the precursor molecule, o-iodohippuric acid, to synthesize this compound.
Isotope Exchange Reaction Mechanisms for Labeling
The most common method for labeling o-iodohippuric acid with I-123 is through an isotope exchange reaction. researchgate.net In this process, a stable iodine atom already present in the o-iodohippuric acid molecule is exchanged for a radioactive I-123 atom.
The labeling procedure generally involves the following steps:
The I-123, typically in the form of sodium iodide, is mixed with o-iodohippuric acid.
The reaction is often carried out at an elevated temperature, for example, by heating the mixture at 170°C for about 30 minutes. karger.com
The reaction is typically performed in a sealed vessel under an inert gas atmosphere. karger.com
After the reaction, the mixture is dissolved, neutralized, and purified. karger.com
This method can achieve high labeling efficiencies, often in the range of 95-100%. karger.com
Post-Synthesis Purification Techniques for Radiochemicals
After the radiolabeling reaction, purification is a critical step to remove any unreacted I-123 (free iodide) and other chemical or radiochemical impurities. researchgate.netmoravek.com The presence of such impurities can compromise the quality of the diagnostic image and lead to an unnecessary radiation burden for the patient. researchgate.net
Several purification techniques are employed:
Precipitation: This technique can be used to separate the desired radiolabeled compound from impurities by converting one of them into an insoluble solid. fiveable.me For example, free iodide can be precipitated out of the solution. karger.com
Distillation: This method separates substances based on differences in their boiling points and can be used to isolate the radiolabeled compound. osti.govfiveable.me
Solid-Phase Extraction (SPE): SPE is a widely used technique that separates the components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. fiveable.me
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique that provides high-resolution separation and is often used for the purification of radiopharmaceuticals. numberanalytics.comnih.gov
Thin-Layer Chromatography (TLC): TLC is another chromatographic method used for purification and is also a key technique for quality control analysis to determine the radiochemical purity of the final product. researchgate.net
The final product, this compound Injection, is a sterile, aqueous solution that must meet strict quality control standards for radionuclidic and radiochemical purity. uspbpep.com
Characterization of Radiochemical Yield and Labeling Efficiency
The synthesis of this compound, a sterile aqueous solution of o-iodohippurate sodium containing the radioactive iodine-123 isotope, involves precise methodologies to ensure a high radiochemical yield and labeling efficiency. usp.org One common method for radioiodination is the isotopic exchange technique. This process involves the exchange of a non-radioactive iodine atom in the o-iodohippuric acid molecule with a radioactive iodine-123 atom.
The efficiency of this labeling process is critical. Studies have demonstrated that techniques like the "melt method" can achieve a radiochemical yield of nearly 100% for radioiodine-labeled o-iodohippuric acid. This particular method involves heating the reactants to facilitate the exchange, a process that can be completed in approximately 30 minutes at 161°C.
The radiochemical yield is a measure of the percentage of the initial radioactivity that is successfully incorporated into the desired compound, in this case, o-iodohippuric acid. High labeling efficiency is crucial to minimize the presence of unreacted radioactive iodine (free iodide), which can interfere with the diagnostic accuracy of the agent. researchgate.net
| Parameter | Finding | Source |
| Radiochemical Yield | Can reach almost 100% using methods like the melt technique. | |
| Labeling Efficiency | High efficiency is critical to reduce free radioiodide impurities. researchgate.net | researchgate.net |
Analytical Quality Control Methodologies for this compound
To ensure the safety and effectiveness of this compound, stringent analytical quality control procedures are implemented. These methodologies are designed to assess the radiochemical and radionuclidic purity of the final product, as well as its stability.
Assessment of Radiochemical Purity (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Radiochemical purity is the proportion of the total radioactivity that is present in the desired chemical form. ymaws.com For this compound, the United States Pharmacopeia (USP) dictates that other chemical forms of radioactivity must not exceed 3.0% of the total radioactivity. uspbpep.com The radiochemical purity of the o-iodohippuric acid I 123 peak should be no less than 97.0%. drugfuture.com
Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods used to determine radiochemical purity. researchgate.netrichtlijnendatabase.nl
Thin Layer Chromatography (TLC): TLC is a widely used technique for separating mixtures. In the analysis of this compound, a sample is spotted onto a TLC plate, which is then developed in a solvent system. Different components of the sample travel up the plate at different rates, allowing for their separation and quantification. For instance, using a solvent system of n-butanol, glacial acetic acid, and water (4:1:1 v/v), o-iodohippurate shows a retention factor (Rf) of 0.9, while free iodide has an Rf of 0.1. snmjournals.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that offers higher resolution and sensitivity. researchgate.net An HPLC system equipped with a radioactivity detector is used to separate and quantify the radiolabeled compound and any impurities. drugfuture.comiaea.org
| Analytical Method | Purpose | Key Findings |
| Thin Layer Chromatography (TLC) | To separate and quantify radiochemical components. richtlijnendatabase.nl | Different retention factors (Rf) allow for the identification of o-iodohippurate (Rf = 0.9) and free iodide (Rf = 0.1). snmjournals.org |
| High-Performance Liquid Chromatography (HPLC) | To achieve high-resolution separation and quantification of radiochemical purity. researchgate.netiaea.org | Provides precise measurement of the o-iodohippuric acid I 123 peak, ensuring it meets the ≥97.0% purity requirement. drugfuture.com |
Verification of Radionuclidic Purity and Contaminant Identification
Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, which in this case is iodine-123. The USP specifies that not less than 85% of the total radioactivity in an this compound injection should be from I-123. uspbpep.comdrugfuture.com The primary method for verifying radionuclidic purity is gamma-ray spectrometry. The gamma-ray spectrum of the sample should be identical to that of a known I-123 standard, which exhibits a principal photopeak at 159 keV. uspbpep.comdrugfuture.com
Potential radionuclidic contaminants can arise from the production process of I-123. For instance, when I-123 is produced via proton bombardment of enriched tellurium-124, contaminants such as I-124 and I-121 may be present. snmjournals.org At the time of calibration, the radionuclidic composition should be at least 94.7% I-123, with no more than 4.8% I-124 and 0.5% other radionuclides. snmjournals.org
| Parameter | Requirement | Method of Verification |
| Radionuclidic Purity | ≥ 85% of total radioactivity as I-123. uspbpep.comdrugfuture.com | Gamma-ray spectrometry, comparison to a known I-123 standard with a 159 keV photopeak. uspbpep.comdrugfuture.com |
| Radionuclidic Contaminants (at calibration) | I-124: ≤ 4.8%, Others: ≤ 0.5%. snmjournals.org | Gamma-ray spectrometry. |
In Vitro Stability Studies of the Radiolabeled Compound
In vitro stability studies are essential to determine the shelf-life of the radiopharmaceutical and to ensure that it remains within the specified purity limits until administration. The stability of this compound can be affected by factors such as temperature and autoradiolysis (decomposition due to its own radiation). nih.govgoogle.com
Studies have shown that I-131 labeled o-iodohippuric acid is prone to decomposition. In contrast, m-iodohippuric acid has demonstrated greater stability. google.com For this compound, stability tests have shown that when stored, over 98.2% of the activity remains as the intact compound for up to 80 hours. snmjournals.org The kinetics of decomposition can be evaluated to predict the stability over a longer period. For example, one study predicted a 7.6% decomposition over 28 days for a specific concentration and storage temperature, which closely matched the experimentally observed value of 8.0%. nih.gov
| Study Type | Key Findings | Source |
| Short-term Stability | >98.2% of activity identified as intact OIH(I-123) for up to 80 hours. | snmjournals.org |
| Long-term Stability Prediction | Predicted decomposition of 7.6% over 28 days closely matched the experimental value of 8.0%. nih.gov | nih.gov |
Preclinical Pharmacokinetic and Mechanistic Research of Iodohippurate Sodium I 123
In Vitro Molecular Interaction Studies of Iodohippurate Sodium I 123
In vitro studies provide foundational knowledge about the molecular interactions of this compound at a subcellular level, independent of whole-organism physiological processes.
Plasma Protein Binding Characteristics
A significant characteristic of this compound is its reversible binding to plasma proteins. Approximately 70% of the compound binds to these proteins in the blood. richtlijnendatabase.nl This interaction influences its distribution and availability for renal clearance. In addition to plasma proteins, about 30% of sodium hippurate demonstrates a loose association with erythrocytes. richtlijnendatabase.nl
Investigations into Cell Membrane Transport Mechanisms
This compound readily crosses cell membranes, a critical property for its rapid renal excretion. richtlijnendatabase.nl Its transport across renal tubular cells is an active, energy-dependent process. luc.edu This active transport mechanism is responsible for the efficient secretion of the compound from the blood into the renal tubules. luc.edupharmacylibrary.com The movement of the molecule is not limited to passive diffusion; rather, it utilizes specific metabolic pathways to traverse cellular barriers. luc.eduahajournals.org
Animal Model Research on Renal Handling and Elimination
Animal models have been instrumental in detailing the in vivo pharmacokinetics of this compound, particularly its renal handling and subsequent elimination from the body.
Elucidation of Renal Uptake and Excretion Mechanisms (e.g., Proximal Tubule Transport, Tubular Secretion, Glomerular Filtration)
The kidneys are the primary route of excretion for this compound. richtlijnendatabase.nl Its renal handling is a dual process involving both glomerular filtration and tubular secretion. richtlijnendatabase.nl The majority of its excretion, approximately 80%, occurs via active secretion by the proximal tubules. richtlijnendatabase.nlluc.edu The remaining 20% is cleared from the blood through glomerular filtration. richtlijnendatabase.nl This efficient and rapid renal clearance is a hallmark of the compound, with maximal renal uptake observed within 2-5 minutes following intravenous administration in subjects with normal renal function. richtlijnendatabase.nl Studies in rats have demonstrated this rapid excretion, with a significant percentage of the administered dose found in the bladder within an hour. uspbpep.comdrugfuture.com The process of tubular secretion involves the active transport of the compound from the peritubular capillaries into the tubular fluid, a mechanism shared with other organic acids like p-aminohippuric acid (PAH). snmjournals.org
Comprehensive Biodistribution Patterns in Non-Human Organ Systems
Biodistribution studies in animal models, such as rats, have provided a detailed map of where this compound travels in the body after administration. These studies confirm that the urinary system is the principal site of accumulation and excretion. uspbpep.comdrugfuture.com One hour after intravenous injection in rats, a substantial portion of the administered dose, not less than 75%, is found in the bladder. uspbpep.com Conversely, uptake in non-target organs is minimal. For instance, the thyroid gland accumulates not more than 3% of the dose, indicating low levels of free radioiodine. uspbpep.com In cases of severe renal impairment, an alternative excretory pathway through the liver and biliary system may become more prominent, though hepatobiliary excretion is typically less than 0.4% in individuals with normal kidney function. richtlijnendatabase.nl
Table 1: Biodistribution of this compound in Rats (1 hour post-injection)
| Organ | Percentage of Administered Dose |
| Bladder | ≥ 75% |
| Thyroid | ≤ 3% |
This table is based on data from USP monograph biological distribution studies in rats. uspbpep.com
Comparative Pharmacokinetic Analyses with Other Renal Radiotracers in Animal Models
The pharmacokinetic profile of this compound has been compared to other renal radiotracers in various animal models to benchmark its performance. Historically, it has been considered a gold standard for measuring effective renal plasma flow (ERPF), similar to PAH. snmjournals.org
In comparative studies with Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3), another widely used renal imaging agent, Iodohippurate (as 131I-OIH) generally shows a higher clearance rate. nih.gov However, the imaging quality of 99mTc-MAG3 is often considered superior due to the physical properties of Technetium-99m. nih.govemory.edu
Studies in swine have evaluated the clearance of radioiodinated hippuran alongside other agents like 125I-iothalamate to simultaneously measure ERPF and glomerular filtration rate (GFR). avma.org Furthermore, research in dogs has rigorously compared the renal clearance and extraction fractions of I-123 and I-131 labeled ortho-iodohippurate (OIH) with PAH, confirming their physiological equivalence in estimating ERPF. snmjournals.org More recent developments have focused on creating new Technetium-99m labeled tracers, such as 99mTc(CO)3-Nitrilotriacetic Acid, with the goal of matching the favorable pharmacokinetic properties of radioiodinated hippuran. nih.govchikd.org
Ex Vivo Autoradiography Research in Animal Tissues
Ex vivo autoradiography has been a pivotal technique in elucidating the detailed organ and intra-organ distribution of this compound at the tissue level. This method, which involves administering the radiopharmaceutical to an animal and then examining the radioactivity in harvested tissues, provides high-resolution images of radiotracer localization, offering insights into its pharmacokinetic and mechanistic pathways.
Research findings from animal models consistently demonstrate that this compound is rapidly and selectively taken up by the renal system. Following intravenous administration, the compound is swiftly cleared from the bloodstream and concentrated in the kidneys.
Detailed autoradiographic studies of the kidneys have revealed a specific distribution pattern within the organ's microstructures. The highest concentration of radioactivity is observed in the renal cortex. tijdschriftvoornucleairegeneeskunde.nl This localization is consistent with the primary mechanism of hippurate excretion, which is active tubular secretion occurring predominantly in the proximal tubules, a major component of the renal cortex. ncats.iorichtlijnendatabase.nl In contrast, significantly less radioactivity is detected in the renal medulla, and virtually no signal is found in the renal pelvis, underscoring the rapid transit of the tracer through the collecting system. tijdschriftvoornucleairegeneeskunde.nl This distribution pattern highlights the efficiency of the tubular secretion mechanism in handling this compound.
While direct quantitative ex vivo autoradiography data for this compound across a wide range of tissues is not extensively published, biodistribution studies of compounds with similar pharmacokinetic profiles provide valuable comparative insights. For instance, studies with other renal imaging agents that are also excreted via tubular secretion show a predominant accumulation in the kidneys with minimal uptake in other major organs. The following table illustrates typical biodistribution data for a radiopharmaceutical with a comparable renal excretion pathway, demonstrating the high kidney uptake relative to other tissues.
Table 1: Representative Biodistribution of a Renal Radiopharmaceutical with a Similar Excretion Pathway to this compound in Normal Rats (Data presented as percentage of injected dose per gram of tissue [%ID/g] at 60 minutes post-injection)
| Tissue | %ID/g (Mean ± SD) |
| Blood | 0.4 ± 0.2 |
| Heart | 0.1 ± 0.0 |
| Lungs | 0.2 ± 0.1 |
| Liver | 0.3 ± 0.1 |
| Spleen | 0.1 ± 0.0 |
| Kidneys | 15.2 ± 3.5 |
| Muscle | 0.2 ± 0.1 |
| Bone | 0.3 ± 0.1 |
| Data is illustrative and based on findings for radiopharmaceuticals with comparable properties to this compound. snmjournals.org |
The findings from ex vivo autoradiography and supporting biodistribution data confirm that the primary site of this compound localization is the renal cortex, which is a direct reflection of its mechanism of clearance via active tubular secretion. This high degree of specificity for the renal excretory pathway is fundamental to its utility in the assessment of renal function.
Advanced Research Applications and Methodological Developments
Development of Novel Radiotracers Utilizing the Iodohippurate Chemical Scaffold
The chemical structure of iodohippurate has served as a scaffold for the development of new radiotracers. Researchers are exploring modifications to this structure to create agents with improved characteristics for specific diagnostic purposes. For instance, efforts have been made to develop a technetium-99m (99mTc) labeled renal tracer with clearance properties comparable to iodohippurate, which is considered a gold standard for measuring effective renal plasma flow. researchgate.net One such endeavor involved the investigation of 99mTc-tricarbonyl nitrilotriacetic acid, a radiopharmaceutical based on an aminopolycarboxylate ligand. researchgate.net
The development of novel radiotracers is a broad area of research in nuclear medicine, with a significant focus on agents for positron emission tomography (PET) imaging. nih.govmdpi.com While not directly utilizing the iodohippurate scaffold, the principles of designing and evaluating new tracers are relevant. For example, research into PET radiotracers derived from antibiotics aims to create tools that directly interact with pathogens. mdpi.com Similarly, the development of imaging agents based on PARP inhibitor (PARPi) scaffolds is being explored for applications in oncology. nih.govradiologykey.com These examples highlight the ongoing quest for more specific and effective molecular imaging agents. nih.govmdpi.comradiologykey.com
Research into Imaging Modalities and Detector System Optimization for Iodine-123 Detection
Significant research has been dedicated to optimizing imaging modalities and detector systems to enhance the detection of Iodine-123 (I-123). researchgate.netnih.gov The primary gamma photon energy of I-123 at 159 keV is well-suited for detection by the sodium iodide (NaI) crystal detectors used in conventional gamma cameras. wikipedia.orgsnmjournals.org However, I-123 also emits a small number of high-energy gamma rays. snmjournals.org
Collimator Optimization:
Low-energy high-resolution (LEHR) collimators, while effective for many isotopes, are less efficient at stopping these high-energy photons from I-123, which can lead to image noise and reduced resolution. snmjournals.org Studies have demonstrated that medium-energy (ME) collimators produce images of substantially better quality for I-123 imaging compared to LEHR collimators. snmjournals.org The use of ME collimators results in improved resolution, greater contrast, and fewer scattered counts appearing outside the area of interest. snmjournals.org One study showed that for I-123, a LEHR collimator gave the best results when scatter correction was applied, while the ME collimator reduced the effects of high-energy contamination without correction. researchgate.net
Advanced Detector Technology:
The advent of cadmium zinc telluride (CZT) detectors represents a significant technological advancement in nuclear medicine. nih.govsiemens-healthineers.com CZT-based gamma cameras offer improved energy resolution compared to traditional photomultiplier tube (PMT) detectors. nih.gov This enhanced resolution allows for better separation of the photopeaks of different isotopes, which is particularly beneficial for simultaneous dual-isotope imaging, such as with Technetium-99m (Tc-99m) and I-123. nih.gov The improved imaging properties of CZT detectors can also lead to reduced acquisition times or improved image quality for a given dose of radiotracer. nih.gov For I-123 MIBG imaging in particular, CZT systems have shown the ability to produce images with greater quality and sharper borders for physiologic structures. nih.gov
| Imaging Parameter | LEHR Collimator | Medium-Energy (ME) Collimator | CZT Detectors | Source |
|---|---|---|---|---|
| High-Energy Photon Handling | Ineffective at stopping, leading to image noise. | Produces images with improved quality and resolution. | Improved energy resolution helps separate photopeaks. | nih.govsnmjournals.org |
| Image Quality | Can provide good results with scatter correction. | Substantially better quality with improved resolution and contrast. | Greater image quality with sharper borders. | researchgate.netnih.govsnmjournals.org |
| Dual-Isotope Imaging | Less effective due to poorer energy resolution. | - | Provides better separation of small peak differences (e.g., Tc-99m and I-123). | nih.gov |
Integration of Iodohippurate I 123 Research with Emerging Radiopharmaceutical Technologies
The field of nuclear medicine is continuously evolving, with the integration of established radiopharmaceuticals like iodohippurate I 123 into new technological frameworks. siemens-healthineers.comnih.gov This includes advancements in quantitative SPECT/CT, which allows for precise measurement of radiopharmaceutical uptake in specific organs. siemens-healthineers.com Such quantitative analysis, moving beyond simple ratios, offers the potential for earlier disease detection and more accurate monitoring of pathology. siemens-healthineers.com
Furthermore, the principles learned from research with I-123 and other established isotopes are being applied to the development and use of novel therapeutic radiopharmaceuticals. iaea.org The concept of using radiolabeled molecules to target specific cells or tissues, fundamental to the use of iodohippurate, is being expanded to "magic bullet" therapies that deliver therapeutic doses of radiation directly to cancer cells. iaea.org This involves labeling monoclonal antibodies and peptides with various radionuclides. iaea.org
Research Challenges and Future Directions in Iodohippurate Sodium I 123 Science
Addressing Purity and Radionuclidic Contaminant Challenges in Production
The production of Iodohippurate Sodium I-123 for research and diagnostic purposes necessitates stringent control over its purity, particularly concerning radionuclidic contaminants. A significant challenge lies in minimizing the presence of other iodine isotopes, which can affect image quality and increase the radiation dose to the patient.
One of the primary contaminants of concern is Iodine-124 (I-124), which has a longer half-life than I-123 and emits high-energy gamma rays. snmjournals.orgsnmjournals.org Its presence can degrade the quality of diagnostic images and deliver an unnecessary radiation burden. snmjournals.org The radionuclidic composition of Iodohippurate Sodium I-123 injections is therefore carefully monitored. For instance, at the time of calibration, the composition is expected to be not less than 94.7% I-123, with I-124 not exceeding 4.8%, and other potential contaminants (like I-125, I-126, I-130, Na-24, and Te-121) not more than 0.5%. snmjournals.orgsnmjournals.org Due to the shorter half-life of I-123 (13.2 hours), the relative percentage of longer-lived contaminants like I-124 increases over time. snmjournals.org By the expiration time, the I-123 component should not be less than 85.5%, while I-124 may increase to as much as 12.9%. snmjournals.orgsnmjournals.org
The United States Pharmacopeia (USP) sets specific standards for the radionuclidic purity of Iodohippurate Sodium I-123 Injection, requiring that not less than 85% of the total radioactivity is from I-123. uspbpep.com Furthermore, other chemical forms of radioactivity should not exceed 3.0% of the total. uspbpep.com High-pressure liquid chromatography (HPLC) is a key analytical method for assessing radiochemical purity, ensuring that at least 97.0% of the radioactivity corresponds to o-iodohippuric acid I-123. uspbpep.comresearchgate.net
The production method of I-123 itself plays a crucial role in the level of contaminants. Production via the 127I(p,5n)123Xe → 123I reaction is known to yield high-purity I-123 with minimal contamination from other iodine isotopes. karger.com Conversely, other production routes may result in higher levels of impurities, underscoring the importance of selecting an appropriate production pathway to ensure high radionuclidic purity. nih.gov
Radionuclidic Composition of Iodohippurate Sodium I 123 Injection
| Radionuclide | Composition at Calibration Time | Composition at Expiration Time |
| Iodine-123 (I-123) | ≥ 94.7% | ≥ 85.5% |
| Iodine-124 (I-124) | ≤ 4.8% | ≤ 12.9% |
| Other Contaminants | ≤ 0.5% | ≤ 1.6% |
| Data sourced from multiple references. snmjournals.orgsnmjournals.orgsnmjournals.org |
Expanding Preclinical Research into Broader Physiological Systems Beyond Renal Function
While Iodohippurate Sodium I-123 is primarily recognized for its application in assessing renal function, there is potential for its use in investigating other physiological systems. snmjournals.orgncats.io The fundamental principle of its utility lies in its rapid clearance and specific transport pathways, which could be leveraged to study functions in other organs or systems where similar transport mechanisms exist.
Preclinical animal studies form the basis for exploring these new applications. For instance, the biological distribution of Iodohippurate Sodium I-123 has been studied in rats to confirm its expected behavior and clearance. uspbpep.com Such studies are essential to understand the pharmacokinetics of the compound in different physiological and pathological states.
Although its primary use is in nephrology, the compound's characteristics could make it a candidate for investigating transport processes in other tissues. For example, organic anion transporters, which are responsible for the renal secretion of iodohippurate, are also expressed in other tissues, including the liver and the choroid plexus of the brain. Research could explore whether changes in the transport of Iodohippurate Sodium I-123 in these tissues could serve as a biomarker for disease.
Animal reproduction studies with this compound have not been conducted, and its effects on reproductive capacity are unknown. snmjournals.orgsnmjournals.org This represents an area where further preclinical research could provide valuable information.
Future preclinical research could focus on:
Investigating the uptake and clearance of Iodohippurate Sodium I-123 in organs other than the kidneys, particularly the liver.
Exploring its potential as a marker for the function of specific drug transporters in various tissues.
Conducting detailed pharmacokinetic modeling in animal models of diseases affecting organs beyond the kidneys.
Advancements in Automated Production and Quality Control Methodologies for Research Scale
The demand for radiopharmaceuticals like Iodohippurate Sodium I-123 necessitates efficient and reliable production methods, particularly for research applications where consistency and purity are paramount. Automation of the production and quality control processes offers significant advantages in this regard.
Automated synthesis modules can streamline the production of I-123 labeled compounds. researchgate.net These systems can perform the entire synthesis process, from the initial reaction to the final purification, with minimal manual intervention. This not only improves the reproducibility of the synthesis but also enhances radiation safety by minimizing operator exposure.
For quality control, automated systems can be integrated with analytical instruments like HPLC to provide rapid and reliable assessment of radiochemical purity. uspbpep.comresearchgate.net This is crucial for ensuring that each batch of Iodohippurate Sodium I-123 meets the required specifications before its use in research.
The development of automated procedures for isolating radiochemically pure I-123 iodide from the target material after irradiation is also a key area of advancement. researchgate.net These automated methods can ensure a consistent supply of high-purity precursor for the synthesis of Iodohippurate Sodium I-123 and other I-123 labeled radiopharmaceuticals.
Future advancements in this area may include:
The development of more compact and user-friendly automated synthesis modules specifically designed for research-scale production.
The integration of advanced analytical techniques, such as microfluidic-based quality control systems, for faster and more sensitive analysis.
The use of artificial intelligence and machine learning to optimize production parameters in real-time, ensuring maximum yield and purity.
Comparative Methodological Studies of Different Production and Purification Approaches
The production and purification of Iodohippurate Sodium I-123 can be accomplished through various methods, each with its own set of advantages and disadvantages. Comparative studies are essential to identify the most optimal approaches in terms of yield, purity, specific activity, and cost-effectiveness.
Production of I-123: The choice of the nuclear reaction and target material for producing I-123 has a significant impact on the final product's purity.
Cyclotron-based production using a Xenon-124 target (¹²⁴Xe(p,2n)¹²³Cs → ¹²³Xe → ¹²³I): This method is known to produce I-123 with high radionuclidic purity, as it avoids the co-production of significant amounts of other iodine isotopes. nih.gov
Cyclotron-based production using a Tellurium-124 target (¹²⁴Te(p,2n)¹²³I): This approach can also be used but may result in higher levels of I-124 contamination if the proton energy is not carefully controlled. snmjournals.org However, using enriched ¹²⁴Te can be more cost-effective than using enriched ¹²⁴Xe gas. nih.gov
Purification of I-123: After production, the I-123 must be separated from the target material and any byproducts.
Distillation: This is a common method for separating the volatile iodine from the solid or gaseous target material. researchgate.net
Ion exchange chromatography: This technique can be used to further purify the I-123 iodide and remove any remaining impurities. researchgate.net
Labeling and Purification of Iodohippurate Sodium I-123:
Isotope Exchange: As previously mentioned, melt exchange and solid-phase exchange are two common methods for labeling. karger.comresearchgate.net Comparative studies can determine which method provides the best balance of efficiency, speed, and product quality.
Purification of the final product: HPLC is the standard method for purifying the labeled compound and assessing its radiochemical purity. uspbpep.comresearchgate.net Other techniques, such as thin-layer chromatography (TLC), can also be used for quality control. richtlijnendatabase.nl
Comparative studies that systematically evaluate these different approaches are crucial for advancing the science of Iodohippurate Sodium I-123 production. Such studies would provide valuable data to guide researchers and manufacturers in selecting the most appropriate methods for their specific needs, ultimately leading to a more reliable supply of this important diagnostic agent.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing the radiochemical purity of Iodohippurate Sodium I 123 in preclinical studies?
- Methodological Answer : Radiochemical purity is typically evaluated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate and quantify unbound iodine-123 from the labeled compound. For this compound, validated protocols involve mobile phases optimized for hippurate derivatives (e.g., methanol:water mixtures) and comparison with reference standards . Ensure radiation detectors are calibrated for iodine-123’s 159 keV gamma emissions. Quality control thresholds should exceed 95% radiochemical purity to minimize free iodine interference in renal imaging .
Q. How do researchers validate renal diagnostic protocols using this compound in heterogeneous patient cohorts?
- Methodological Answer : Validation requires pharmacokinetic modeling of renal clearance rates, incorporating parameters like glomerular filtration rate (GFR) and tubular secretion efficiency. A dual-phase gamma camera acquisition (dynamic renal scintigraphy) tracks tracer uptake (0–3 minutes) and excretion (3–30 minutes). Normalization to body surface area and correction for hydration status are critical to reduce inter-subject variability . Comparative studies with inulin or Cr-51 EDTA can validate GFR measurements .
Q. What are the key parameters to consider when designing dose-response studies for this compound in renal dysfunction models?
- Methodological Answer :
- Dose range : 1–2 mCi (37–74 MBq) for optimal signal-to-noise ratio in gamma imaging .
- Animal models : Use rodents with induced acute kidney injury (e.g., cisplatin nephrotoxicity) to mimic tubular dysfunction.
- Endpoints : Time-activity curves (TACs) for cortical retention and urinary excretion rates .
- Controls : Include sham-operated animals and non-radiolabeled hippurate to isolate tracer-specific effects .
Advanced Research Questions
Q. How can researchers address discrepancies in reported tubular secretion rates of this compound across studies?
- Methodological Answer : Contradictions often arise from differences in:
- Measurement techniques : Gamma camera temporal resolution (e.g., 1-second vs. 5-second frame rates) affects TAC accuracy .
- Population factors : Age, comorbidities (e.g., diabetes), and concurrent medications alter renal handling.
- Data normalization : Use standardized body surface area or creatinine clearance for cross-study comparisons .
- Resolution : Meta-analyses should stratify data by methodology and cohort characteristics, applying mixed-effects models to account for heterogeneity .
Q. What advanced strategies optimize radiolabeling efficiency and stability of this compound for longitudinal studies?
- Methodological Answer :
- Radiolabeling : Use iodogen-coated tubes for efficient iodine-123 incorporation under mild conditions (pH 7.4, 25°C).
- Stabilizers : Add ascorbic acid (0.1% w/v) to prevent radiolysis during storage .
- Quality assurance : Perform stability tests at 0, 6, and 24 hours post-labeling using HPLC to detect free iodine-123 .
- Innovation : Explore chelator-free labeling methods to reduce batch variability .
Q. How can researchers integrate this compound into theranostic frameworks for renal disorders?
- Methodological Answer :
- Imaging-guided therapy : Co-administer this compound with therapeutic agents (e.g., angiotensin inhibitors) and use SPECT/CT to monitor real-time renal perfusion changes .
- Dosimetry : Calculate absorbed radiation doses to renal tissue using OLINDA/EXM software, ensuring therapeutic isotopes (e.g., Lu-177) do not exceed safety thresholds .
- Preclinical models : Test theranostic efficacy in orthotopic kidney tumor models, correlating tracer uptake with histopathological response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
